Achyranthoside D

Descripción

Propiedades

IUPAC Name |

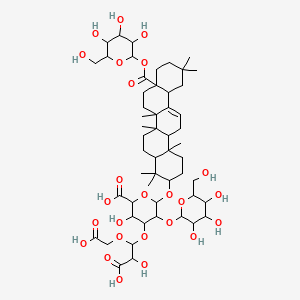

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPIFXAYNIMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316766 |

Source

|

| Record name | Achyranthoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1119.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

168009-91-4 |

Source

|

| Record name | Achyranthoside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168009-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Achyranthoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 206 °C |

Source

|

| Record name | Achyranthoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Achyranthoside D: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D, a notable triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications. Primarily isolated from the roots of Achyranthes bidentata and Achyranthes fauriei, plants with a long history in traditional medicine, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of this compound, complete with detailed experimental protocols and an exploration of its known signaling pathway interactions. All quantitative data has been summarized into structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Discovery and Sourcing

This compound was first identified as a novel glucuronide saponin isolated from the roots of Achyranthes fauriei.[2] Subsequent research has also established its presence in Achyranthes bidentata, a widely cultivated species.[1] The concentration of this compound can vary depending on the extraction method employed. A liquid chromatography-mass spectrometry (LC-MS) analysis of Achyranthes root saponins revealed that water extraction at room temperature yields a higher concentration of this compound compared to standard decoction methods. This suggests that milder extraction conditions may be more effective in preserving the integrity of this particular saponin.

Isolation and Purification: A Methodological Overview

The isolation of this compound from its natural sources is a multi-step process that leverages various chromatographic techniques to achieve a high degree of purity. While a definitive, standardized protocol with comprehensive quantitative data at each step remains to be consolidated in a single source, a general workflow can be constructed from existing literature.

Experimental Protocol: General Isolation and Purification of Saponins from Achyranthes bidentata

This protocol outlines a general approach for the extraction and purification of saponins, including this compound, from the roots of Achyranthes bidentata.

1. Plant Material Preparation:

-

Obtain dried roots of Achyranthes bidentata.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Solvent Extraction: Macerate the powdered root material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.

4. Column Chromatography:

-

Initial Separation (Diaion HP-20): Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Apply the sample to a Diaion HP-20 column. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

-

Further Purification (Silica Gel and/or C18 Reversed-Phase Chromatography): Subject the fractions containing this compound to further purification using silica gel column chromatography with a chloroform-methanol-water solvent system or C18 reversed-phase column chromatography with a methanol-water gradient. The specific solvent ratios and gradients need to be optimized based on the separation observed on TLC.

5. Final Purification (Preparative HPLC):

-

For obtaining high-purity this compound, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

Quantitative Data on Saponin Content:

The following table summarizes the quantitative analysis of major saponins from Achyranthes root under different extraction conditions, as determined by LC-MS. This data highlights the relative abundance of this compound.

| Saponin | Water Extraction (Room Temp) - % of Total Saponins | Standard Decoction - % of Total Saponins |

| Achyranthoside B | Major | Major |

| Achyranthoside C | Minor | Major |

| This compound | Major | Major |

| Chikusetsusaponin IVa | Negligible | Minor |

| Chikusetsusaponin V | Negligible | Minor |

Experimental Workflow for Saponin Isolation

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of osteoarthritis.

Inhibition of the Wnt/β-catenin Signaling Pathway

Research has demonstrated that this compound can attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt signaling pathway. Specifically, it has been found to inhibit the activity of Wnt3a. The canonical Wnt signaling pathway, when activated, leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target genes involved in inflammation and cartilage degradation. By inhibiting Wnt3a, this compound effectively downregulates this cascade, leading to a reduction in inflammatory responses and protection of cartilage.

Wnt/β-catenin Signaling Pathway and the Role of this compound

Modulation of the PI3K/Akt Signaling Pathway

While the direct interaction of this compound with the PI3K/Akt signaling pathway is an area of ongoing research, saponins from Achyranthes bidentata have been shown to influence this critical pathway, which is involved in cell survival, proliferation, and inflammation. The PI3K/Akt pathway is often dysregulated in disease states, and its modulation by natural compounds is a key area of interest for drug development. Further investigation is required to elucidate the precise mechanism by which this compound may affect PI3K and Akt phosphorylation and their downstream targets.

Hypothesized Interaction with the PI3K/Akt Signaling Pathway

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions like osteoarthritis. This guide has provided a comprehensive overview of its discovery, a generalized protocol for its isolation, and an analysis of its known interactions with key signaling pathways.

Future research should focus on the development of a standardized and optimized isolation protocol to improve the yield and purity of this compound for research and potential clinical applications. Furthermore, a deeper investigation into its molecular mechanisms of action, especially its precise interaction with the PI3K/Akt pathway and other potential cellular targets, will be crucial in fully elucidating its therapeutic capabilities and paving the way for its development as a novel therapeutic agent.

References

Achyranthoside D: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its botanical origins, methods of extraction and quantification, and its mechanisms of action at a molecular level is crucial for ongoing research and development. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed experimental protocols for its isolation and analysis, and its modulation of key signaling pathways.

Natural Sources and Plant Origin of this compound

While Achyranthes bidentata is the most prominent source, related Achyranthoside derivatives have been identified in other plant species, including Basella rubra and Pisonia umbellifera. However, for the specific isolation of this compound, Achyranthes bidentata remains the most scientifically documented and utilized botanical source.

Quantitative Analysis of this compound in Plant Material

The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin, cultivation practices, and post-harvest processing of the plant material. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and accurate method for the quantitative analysis of this compound.[2]

| Plant Source | Plant Part | Extraction Method | Quantification Method | Average Yield (mg/g dry weight) | Reference |

| Achyranthes bidentata | Root | Water extraction at room temperature | LC-MS | Not specified | [5] |

| Achyranthes bidentata | Root | Decoction (boiling in water) | LC-MS | Not specified | [5] |

Note: Specific yield data can be highly variable. The provided references indicate that Achyranthosides B and D are major saponins in water extracts. For precise quantification, it is recommended to consult the detailed analytical studies.

Experimental Protocols

Extraction of Total Saponins from Achyranthes bidentata Root

This protocol outlines a general procedure for the extraction of total saponins, including this compound, from the dried roots of Achyranthes bidentata.

Materials:

-

Dried and powdered roots of Achyranthes bidentata

-

70% Ethanol

-

n-Butanol

-

Distilled water

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Macerate the powdered root material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

-

Filter the extract and repeat the extraction process with the residue two more times.

-

Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in distilled water and partition it with an equal volume of n-butanol.

-

Separate the n-butanol layer, which contains the saponins, and repeat the partitioning process three times.

-

Combine the n-butanol fractions and evaporate to dryness under reduced pressure.

-

Lyophilize the resulting residue to obtain the total saponin extract.

Isolation of this compound using Column Chromatography

This protocol describes a typical method for the isolation of this compound from the total saponin extract.

Materials:

-

Total saponin extract from Achyranthes bidentata

-

Silica gel for column chromatography (100-200 mesh)

-

Sephadex LH-20

-

Solvent systems (e.g., chloroform:methanol:water gradients)

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

-

Subject the total saponin extract to silica gel column chromatography.

-

Elute the column with a gradient of chloroform:methanol:water, starting with a higher ratio of chloroform and gradually increasing the polarity by increasing the proportion of methanol and water.

-

Monitor the fractions by TLC, visualizing the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Quantification of this compound by LC-MS

This protocol provides a general workflow for the quantitative analysis of this compound in a plant extract.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source

-

Phenyl-hexylated silica gel column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

This compound reference standard

-

Dihexyl ammonium acetate (ion-pair reagent)

Procedure:

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

LC-MS Analysis:

-

Set the column temperature (e.g., 40°C).

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (containing dihexyl ammonium acetate as an ion-pair reagent).

-

Set the flow rate (e.g., 0.8 mL/min).

-

Configure the MS detector to operate in negative ion mode and select the appropriate mass-to-charge ratio (m/z) for this compound for selected ion monitoring (SIM).

-

-

Data Analysis:

-

Integrate the peak area of this compound in both the sample and standard chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Biological Activities

This compound and total saponins from Achyranthes bidentata have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and osteogenic properties.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory effects by targeting pathways involved in the inflammatory cascade. One of the key mechanisms is the inhibition of the Wnt signaling pathway .[6] It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[6] Furthermore, saponins from Achyranthes bidentata can suppress the NF-κB signaling pathway , a central regulator of inflammation.

Caption: Inhibition of Pro-inflammatory Pathways by this compound.

Osteogenic Activity

The saponins from Achyranthes bidentata have been demonstrated to promote the differentiation of bone marrow stromal cells into osteoblasts, a critical process in bone formation. This effect is mediated, at least in part, through the activation of the ERK MAPK signaling pathway .[7]

Caption: Promotion of Osteogenesis via the ERK MAPK Pathway.

Experimental Workflow for Isolation and Identification

The overall process for obtaining pure this compound from its natural source for research and development purposes involves a multi-step workflow.

Caption: Workflow for the Isolation of this compound.

Conclusion

This compound, primarily sourced from the roots of Achyranthes bidentata, stands out as a promising natural compound with well-documented anti-inflammatory and osteogenic properties. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its ability to modulate key signaling pathways such as Wnt, NF-κB, and ERK MAPK provides a solid foundation for its further investigation in the development of novel therapeutics for inflammatory disorders and bone-related conditions. This guide provides a comprehensive technical overview to support researchers in their endeavors to unlock the full potential of this compound.

References

- 1. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Achyranthes bidentata saponins promote osteogenic differentiation of bone marrow stromal cells through the ERK MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Achyranthoside D in Achyranthes bidentata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achyranthoside D, a prominent triterpenoid saponin isolated from the medicinal plant Achyranthes bidentata, has garnered significant interest for its potential pharmacological activities. Despite its therapeutic promise, the precise biosynthetic pathway culminating in this compound remains largely unelucidated. This technical guide synthesizes current transcriptomic data and phytochemical analysis to propose a putative biosynthetic pathway for this compound. We delve into the known enzymatic steps leading to its aglycone precursor, oleanolic acid, and extrapolate the subsequent glycosylation events catalyzed by UDP-glycosyltransferases. This document provides a foundational framework for future research aimed at the complete characterization and potential biotechnological production of this valuable bioactive compound. While direct experimental validation of the entire pathway is pending in the scientific literature, this guide offers a comprehensive overview of our current understanding and outlines the necessary experimental approaches to fully illuminate this complex biochemical cascade.

Introduction

Achyranthes bidentata, a perennial herb extensively used in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites, including a class of oleanane-type triterpenoid saponins.[1][2] Among these, this compound, a glucuronide saponin, is recognized for its potential therapeutic properties.[3] The core structure of this compound consists of an oleanolic acid aglycone adorned with a complex sugar moiety.[4][5] Understanding the enzymatic machinery responsible for its synthesis is paramount for the targeted genetic engineering of A. bidentata to enhance yields and for the development of biocatalytic systems for its sustainable production.

This guide will first detail the well-established biosynthesis of the oleanolic acid backbone and then present a putative pathway for the subsequent glycosylation steps leading to this compound, based on transcriptomic evidence and the known chemical structure.

The Aglycone Backbone: Biosynthesis of Oleanolic Acid

The biosynthesis of oleanolic acid, the triterpenoid core of this compound, is initiated in the cytoplasm via the mevalonic acid (MVA) pathway.[2][6] This multi-step process culminates in the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

Mevalonic Acid (MVA) Pathway

The key enzymatic steps of the MVA pathway leading to the triterpenoid precursor, 2,3-oxidosqualene, are summarized in the table below. Transcriptome analysis of A. bidentata has identified candidate genes encoding the enzymes for each of these steps.[1][2]

| Step | Enzyme | Substrate | Product | Gene Annotation (Putative) |

| 1 | Acetyl-CoA C-acetyltransferase (AACT) | Acetyl-CoA | Acetoacetyl-CoA | UnigeneXXXX |

| 2 | Hydroxymethylglutaryl-CoA synthase (HMGS) | Acetoacetyl-CoA | HMG-CoA | UnigeneXXXX |

| 3 | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate | UnigeneXXXX |

| 4 | Mevalonate kinase (MVK) | Mevalonate | Mevalonate-5-phosphate | UnigeneXXXX |

| 5 | Phosphomevalonate kinase (PMVK) | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | UnigeneXXXX |

| 6 | Mevalonate pyrophosphate decarboxylase (MVD) | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | UnigeneXXXX |

| 7 | IPP isomerase (IDI) | IPP | Dimethylallyl pyrophosphate (DMAPP) | UnigeneXXXX |

| 8 | Geranyl pyrophosphate synthase (GPS) | IPP + DMAPP | Geranyl pyrophosphate (GPP) | UnigeneXXXX |

| 9 | Farnesyl pyrophosphate synthase (FPS) | GPP + IPP | Farnesyl pyrophosphate (FPP) | UnigeneXXXX |

| 10 | Squalene synthase (SQS) | FPP + FPP | Squalene | UnigeneXXXX |

| 11 | Squalene epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | UnigeneXXXX |

Cyclization and Oxidation

The linear 2,3-oxidosqualene is then cyclized by β-amyrin synthase (bAS) to form the pentacyclic triterpenoid, β-amyrin. Subsequent oxidation at the C-28 position is catalyzed by a cytochrome P450 monooxygenase, likely from the CYP716 family, to yield oleanolic acid.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HR-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Five new oleanolic acid glycosides from Achyranthes bidentata with inhibitory activity on osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to Achyranthoside D: Physical, Chemical, and Biological Properties

Introduction

Achyranthoside D is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1] Isolated primarily from the roots of plants belonging to the Achyranthes genus, such as Achyranthes bidentata and Achyranthes fauriei, this compound has garnered significant interest within the scientific community.[2][3] Achyranthes bidentata, in particular, is a well-known herb in traditional Chinese medicine, utilized for its purported benefits in treating conditions like osteoarthritis.[4] this compound is one of the key bioactive constituents believed to contribute to these therapeutic effects.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a complex molecule with a high molecular weight. Its physical state at room temperature is solid.[3]

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₂O₂₅ | [3] |

| Molecular Weight | 1119.2 g/mol | [3] |

| Melting Point | 205 - 206 °C | [3] |

| Physical Description | Solid | [3] |

| Solubility | Information on specific solubility values is limited in publicly available literature. However, its extraction with aqueous ethanol and methanol suggests some degree of polarity.[1][5] Triterpenoid saponins are generally soluble in water, methanol, and ethanol, and insoluble in non-polar organic solvents like hexane. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While raw spectral data is extensive and typically found in specialized chemical databases or original research publications, a summary of the key analytical techniques used for its characterization is provided below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for determining the complex structure of this compound, including the stereochemistry of its steroidal backbone and the nature and linkage of its sugar moieties. A comprehensive review of saponins from Achyranthes root references ¹³C NMR data for this compound.[5]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of this compound.[6] Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, aiding in the structural confirmation and identification of the compound in complex mixtures.[7][8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic features of saponins.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Achyranthes bidentata roots, based on commonly employed methods for saponin extraction.[1][5]

-

Preparation of Plant Material : Dried roots of Achyranthes bidentata are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction : The powdered root material is typically extracted with a polar solvent. Common methods include:

-

Maceration or Reflux with Aqueous Ethanol : The powder is soaked or heated with a solution of 75% ethanol in water.[1] This process is often repeated multiple times to ensure maximum extraction of the saponins.

-

Methanol Extraction : Similar to ethanol extraction, methanol can also be used to extract the compounds of interest.[5]

-

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach is to dissolve the extract in water and then sequentially partition it with solvents of increasing polarity, such as n-butanol. The saponin fraction, including this compound, typically partitions into the n-butanol layer.[5]

-

Chromatographic Purification : The butanol fraction is further purified using various chromatographic techniques:

-

Column Chromatography : The fraction is loaded onto a silica gel or reversed-phase (e.g., C18) column and eluted with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the different saponins.

-

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used for the final purification of this compound to achieve high purity.

-

Figure 1. A generalized workflow for the extraction and isolation of this compound.

Biological Activity Assays: Osteoarthritis Model

The therapeutic potential of this compound in osteoarthritis (OA) has been investigated using both in vivo and in vitro models.[4]

In Vivo Animal Model of Osteoarthritis:

-

Induction of OA : Osteoarthritis is surgically induced in rats, typically through methods like anterior cruciate ligament transection (ACLT) combined with medial meniscectomy (MMx).[4]

-

Treatment : The animals are then treated with varying doses of this compound over a specified period.

-

Histological Analysis : After the treatment period, the knee joints are harvested, and cartilage integrity is assessed using histological staining methods such as Safranin O-Fast Green and Hematoxylin and Eosin (H&E) staining.[4]

-

Biochemical Analysis : Serum and cartilage tissue can be analyzed for biomarkers of cartilage degradation and inflammation, such as C-terminal telopeptide of type II collagen (CTX-II), cartilage oligomeric matrix protein (COMP), matrix metalloproteinases (MMPs), and inflammatory cytokines (e.g., IL-1β, TNF-α) using techniques like ELISA and qRT-PCR.[1][4]

In Vitro Chondrocyte Model:

-

Cell Culture : Primary chondrocytes are isolated from rat articular cartilage and cultured.

-

Induction of Inflammation : The cultured chondrocytes are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), to mimic the inflammatory conditions of osteoarthritis.[4]

-

Treatment : The IL-1β-stimulated chondrocytes are then treated with this compound.

-

Analysis of Gene and Protein Expression : The expression levels of genes and proteins involved in cartilage matrix synthesis (e.g., Collagen II, Aggrecan) and degradation (e.g., MMP-3, MMP-13, ADAMTS-5), as well as inflammatory mediators, are quantified using qRT-PCR and Western blotting.[4]

Mechanism of Action: Wnt Signaling Pathway

This compound has been shown to exert its chondroprotective effects by inhibiting the Wnt signaling pathway.[4] The Wnt pathway plays a critical role in cartilage development and homeostasis, and its dysregulation is implicated in the pathogenesis of osteoarthritis.

Figure 2. The inhibitory effect of this compound on the Wnt signaling pathway.

Experimental Protocol for Wnt Signaling Pathway Analysis

The effect of this compound on the Wnt signaling pathway can be investigated using a luciferase reporter assay.[9]

-

Cell Line : A stable cell line expressing a TCF/LEF-responsive luciferase reporter construct (e.g., STF/293 cells) is used. These cells contain a luciferase gene under the control of a promoter with binding sites for the TCF/LEF transcription factors, which are activated by β-catenin.

-

Activation of Wnt Pathway : The Wnt pathway is activated in the cells, for example, by treatment with Wnt3a conditioned media or a GSK-3β inhibitor like lithium chloride (LiCl).

-

Treatment with this compound : The activated cells are then treated with various concentrations of this compound.

-

Luciferase Assay : After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin signaling pathway.

-

Western Blot Analysis : To further confirm the mechanism, the protein levels of key components of the Wnt pathway, such as β-catenin (both total and phosphorylated forms), GSK-3β, and downstream target genes, can be analyzed by Western blotting in chondrocytes treated with this compound.[4]

Conclusion

This compound is a promising natural product with well-documented chondroprotective and anti-inflammatory properties, primarily mediated through the inhibition of the Wnt signaling pathway. This technical guide has summarized its key physical and chemical characteristics, provided an overview of experimental protocols for its study, and visualized its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, optimize its delivery, and explore its applications in other disease contexts. The detailed methodologies and data presented herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achyranthosides C and D, novel glucuronide saponins from Achyranthes fauriei root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C53H82O25 | CID 85112371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

Achyranthoside D: A Deep Dive into its Mechanism of Action in Cellular Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has garnered significant attention in the scientific community for its potential therapeutic applications. Traditionally used in Chinese medicine for its anti-inflammatory properties, recent cellular and molecular studies have begun to unravel the intricate mechanisms underlying its bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in various cellular models, with a focus on its anti-inflammatory, anti-osteoarthritic, and pro-apoptotic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its cellular effects through the modulation of several key signaling pathways, primarily impacting inflammation, apoptosis, and potentially autophagy. The subsequent sections will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.

Anti-inflammatory and Chondroprotective Effects

This compound has demonstrated significant anti-inflammatory and chondroprotective properties, particularly in the context of osteoarthritis (OA). Its primary mechanism in this regard involves the inhibition of pro-inflammatory signaling cascades and the protection of chondrocytes from degradation.

Signaling Pathways Involved:

-

Wnt/β-catenin Signaling Pathway: this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1] Overactivation of this pathway is implicated in the degradation of cartilage in OA. This compound directly targets Wnt3a, preventing its binding to its receptor and subsequent downstream signaling.[1] This inhibition leads to a reduction in the expression of catabolic enzymes and pro-inflammatory cytokines. While this compound inhibits this pathway, polysaccharides from Achyranthes bidentata have been shown to activate it to promote chondrocyte proliferation.[2][3]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of OA, pro-inflammatory cytokines like Interleukin-1β (IL-1β) activate NF-κB, leading to the transcription of genes encoding inflammatory mediators and matrix-degrading enzymes. Saponins from Achyranthes bidentata have been shown to inhibit IL-1β-induced NF-κB activation in rat chondrocytes.[4] This inhibition is a key mechanism behind the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory and Chondroprotective Effects:

| Cellular Model | Treatment | Target Molecule/Process | Quantitative Effect | Reference |

| Primary Rat Chondrocytes | This compound | IL-1β-induced viability loss | Protection against viability loss and LDH release | [1] |

| Primary Rat Chondrocytes | Achyranthes bidentata saponins (ABS) (3, 10, 30 µg/mL) | IL-1β-induced inflammation and apoptosis | Protection against IL-1β-induced chondrocyte injury | [4] |

| SW1353 Human Chondrocytes | Achyranthes bidentata extract (ABE) (50, 100 µg/mL) | IL-1β-induced pro-inflammatory factors (IL-6, TNF-α, COX-2, iNOS, PGE2, NO) | Significant reduction in expression | [5] |

| SW1353 Human Chondrocytes | Achyranthes bidentata extract (ABE) (50, 100 µg/mL) | IL-1β-induced matrix degradation (MMP-13, ADAMTS-5) | Inhibition of expression | [5] |

| Rat Cartilage Tissue | This compound | Cartilage degeneration-related proteins (ADAMTS-5, MMP-13, MMP-3) | Decreased expression levels | [1] |

| Rat Cartilage Tissue | This compound | NLRP3 inflammasome components (NLRP3, ASC, GSDMD) | Significantly inhibited expression levels | [1] |

| Rat Cartilage Tissue | This compound | Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, IL-18) | Significantly inhibited expression levels | [1] |

| Rat Cartilage Tissue | This compound | Extracellular matrix components (Collagen II, Aggrecan) | Increased expression levels | [1] |

Experimental Protocols:

-

Induction of Inflammation in Chondrocytes: Primary rat chondrocytes or human chondrosarcoma cell lines (SW1353) are typically cultured and then stimulated with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response, mimicking conditions in an osteoarthritic joint.[4][5]

-

Western Blot Analysis: To assess the protein levels of signaling molecules (e.g., Wnt3a, β-catenin, p-p65, IκBα), extracellular matrix components (Collagen II, Aggrecan), and matrix-degrading enzymes (MMP-13, ADAMTS-5), Western blotting is performed. A general protocol involves cell lysis, protein quantification, SDS-PAGE, transfer to a PVDF membrane, blocking, incubation with primary and secondary antibodies, and chemiluminescent detection.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression levels of inflammatory cytokines (e.g., IL-6, TNF-α), iNOS, and COX-2, qRT-PCR is employed. Total RNA is extracted from treated cells, reverse transcribed to cDNA, and then subjected to PCR with specific primers. Gene expression is typically normalized to a housekeeping gene like GAPDH.

Signaling Pathway Diagrams:

Induction of Apoptosis in Cancer Cells

While demonstrating protective effects in chondrocytes, this compound and its derivatives have been shown to induce apoptosis in various cancer cell lines. This dual functionality highlights its potential as a selective therapeutic agent.

Signaling Pathways Involved:

-

Caspase Activation Pathway: Achyranthoside H methyl ester, a derivative of a related saponin, induces apoptosis in human breast cancer cells (MCF-7 and MDA-MB-453) through a caspase-dependent mechanism.[6] This involves the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of caspase-mediated apoptosis.[6] The pan-caspase inhibitor z-VAD-fmk was able to abolish this effect, confirming the central role of caspases.[6]

Quantitative Data on Pro-apoptotic Effects:

| Cellular Model | Treatment | Target Molecule/Process | Quantitative Effect | Reference |

| Human Breast Cancer Cells (MCF-7) | Achyranthoside H methyl ester | Cytotoxicity (MTT assay) | ID50 value of 4.0 µM | [6] |

| Human Breast Cancer Cells (MDA-MB-453) | Achyranthoside H methyl ester | Cytotoxicity (MTT assay) | ID50 value of 6.5 µM | [6] |

| Human Breast Cancer Cells (MCF-7, MDA-MB-453) | Achyranthoside H methyl ester | Apoptosis (Sub-G1 population) | Dose-dependent and time-dependent increase | [6] |

| Human Breast Cancer Cells (MCF-7, MDA-MB-453) | Achyranthoside H methyl ester | PARP Cleavage | Formation of an 89 kD peptide | [6] |

Experimental Protocols:

-

Cell Viability Assay (MTT): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound or its derivatives for a specified period. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the ID50 value.[6]

-

Apoptosis Analysis (Flow Cytometry): Treated cells are harvested, washed, and stained with propidium iodide (PI) to analyze the cell cycle distribution. The percentage of cells in the sub-G1 phase is quantified as an indicator of apoptosis.[6]

-

DAPI Staining: To visualize nuclear morphology changes associated with apoptosis (chromatin condensation and fragmentation), cells are stained with 4',6'-diamidino-2-phenylindole (DAPI) and observed under a fluorescence microscope.[6]

Logical Relationship Diagram:

Potential Role in Autophagy Modulation

While direct evidence for this compound's role in autophagy is still emerging, studies on its aglycone, oleanolic acid, provide strong indications that saponins of this class can modulate this fundamental cellular process. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a crucial role in cellular homeostasis.

Signaling Pathways Involved:

-

PI3K/Akt/mTOR Signaling Pathway: Oleanolic acid has been shown to induce autophagy in human gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7][8] The mTOR signaling pathway is a master regulator of cell growth and proliferation, and its inhibition is a key trigger for autophagy.

-

JNK and AMPK Signaling Pathways: Oleanolic acid can also induce protective autophagy in cancer cells through the JNK and mTOR pathways.[6] Furthermore, activation of the AMPK signaling pathway by oleanolic acid can also lead to the suppression of mTOR and subsequent induction of autophagy.[8]

Experimental Protocols for Autophagy Assessment:

-

Western Blot for LC3-II: A hallmark of autophagy is the conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II). Western blotting is used to detect the accumulation of LC3-II as an indicator of autophagosome formation.

-

Beclin-1 Expression Analysis: Beclin-1 is a key protein involved in the initiation of autophagy. Its expression levels can be assessed by Western blot or qRT-PCR to determine the effect of a compound on the early stages of autophagy.

-

LC3 Puncta Formation Assay: Cells are transfected with a GFP-LC3 or RFP-LC3 plasmid. Upon induction of autophagy, LC3 translocates to the autophagosome membrane, appearing as fluorescent puncta within the cytoplasm, which can be visualized and quantified using fluorescence microscopy.

Hypothesized Signaling Pathway Diagram:

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its well-documented anti-inflammatory and chondroprotective effects, primarily through the inhibition of the Wnt and NF-κB signaling pathways, position it as a strong candidate for the development of novel treatments for osteoarthritis. Furthermore, its pro-apoptotic activity in cancer cells opens avenues for its investigation in oncology.

The emerging link to autophagy modulation, suggested by studies on its aglycone, oleanolic acid, warrants further investigation. Direct studies on the effects of this compound on autophagy markers such as LC3-II and Beclin-1 are crucial to confirm this mechanism. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting more extensive dose-response studies in various cell lines, and ultimately, translating these promising in vitro findings into preclinical and clinical studies. This in-depth understanding will be pivotal for harnessing the full therapeutic potential of this compound.

References

- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Achyranthes bidentata polysaccharides activate the Wnt/β-catenin signaling pathway to promote chondrocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Targeting β-catenin dependent Wnt signaling via peptidomimetic inhibitors in murine chondrocytes and OA cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oleanolic acid inhibits proliferation and invasiveness of Kras-transformed cells via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic acid induces protective autophagy in cancer cells through the JNK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

The Biological Activities of Achyranthoside D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for its anti-inflammatory and bone-strengthening properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory, anti-osteoarthritis, potential anti-cancer, and neuroprotective properties. The information is presented to support further research and drug development endeavors.

Anti-Inflammatory and Anti-Osteoarthritis Activities

This compound has demonstrated significant potential in the management of inflammatory conditions, particularly osteoarthritis (OA). Its therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways and protect chondrocytes from degradation.

Modulation of Signaling Pathways

Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in osteoarthritis.[1] By downregulating the expression of key components of this pathway, this compound helps to reduce cartilage degradation and inflammation.[1]

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. In the context of intervertebral disc degeneration, this compound has been found to modulate the PI3K/Akt/mTOR pathway, suggesting a role in protecting nucleus pulposus cells and mitigating degeneration.[2]

MAPK/NF-κB Signaling Pathway: The MAPK and NF-κB signaling cascades are central to the inflammatory response. Total saponins from Achyranthes bidentata, including this compound, have been shown to inhibit the activation of the p38 MAPK/Akt/NF-κB signaling pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]

Quantitative Data on Anti-Inflammatory and Anti-Osteoarthritis Effects

| Activity | Model System | Key Findings | Reference |

| Anti-Osteoarthritis | Rat model of osteoarthritis (anterior cruciate ligament transection with medial meniscectomy) | Dose-dependently reduced Osteoarthritis Research Society International (OARSI) scores, alleviated cartilage injury, and decreased serum concentrations of cartilage degradation markers (CTX-II and COMP).[1] | [1] |

| Chondroprotection | IL-1β-induced rat chondrocytes | Protected against viability loss and LDH release. Increased the expression of collagen II and aggrecan while decreasing the levels of cartilage-degrading enzymes (ADAMTS-5, MMP13, and MMP3).[1] | [1] |

| Anti-inflammatory | Rat model of knee osteoarthritis | Reduced serum levels of pro-inflammatory cytokines TNF-α and IL-1β.[3] | [3] |

| Intervertebral Disc Degeneration | Rat model of intervertebral disc degeneration | At a dose of 240 μg/g/d, it improved intervertebral disc tissue damage and glycoprotein secretion.[2] | [2] |

Experimental Protocols

Induction of Osteoarthritis in a Rat Model:

Osteoarthritis can be induced in rats through methods such as anterior cruciate ligament transection (ACLT) with medial meniscectomy (MMx) or by intra-articular injection of agents like formaldehyde or monosodium iodoacetate (MIA).[1][4] For instance, in the formaldehyde-induced model, 0.1 ml of a 2% formaldehyde solution is injected into the subplantar region of the left hind paw.[4] Disease progression is monitored by measuring paw volume and joint diameter.[4]

Western Blot Analysis for Signaling Pathway Components:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, p-GSK3β for the Wnt pathway; p-PI3K, p-Akt, p-mTOR for the PI3K/Akt/mTOR pathway; p-p65, p-IκBα for the NF-κB pathway) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay:

-

Cell Transfection: Cells (e.g., HEK293 or Jurkat) are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

Treatment: After 24 hours, cells are treated with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.

Potential Anti-Cancer Activity

While research on the direct anti-cancer effects of this compound is still emerging, studies on related compounds and extracts from Achyranthes species suggest potential in this area.

Mechanism of Action

An oleanolic acid saponin derivative of Achyranthoside H, Achyranthoside H methyl ester, has been shown to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-453) through a caspase activation pathway.[5] This suggests that saponins from Achyranthes, including this compound, may possess cytotoxic effects against cancer cells. Aqueous root extracts of Achyranthes aspera have been found to induce apoptosis in colon cancer cells (COLO-205) by upregulating caspase-9, caspase-3, and Bax, while downregulating Bcl-2.[6]

Quantitative Data on Anti-Cancer Effects

| Compound/Extract | Cell Line | IC50/ID50 Value | Reference |

| Achyranthoside H methyl ester | MCF-7 (human breast cancer) | ID50: 4.0 µM | [5] |

| Achyranthoside H methyl ester | MDA-MB-453 (human breast cancer) | ID50: 6.5 µM | [5] |

Note: Data for this compound is not yet available and represents a key area for future research.

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Neuroprotective Effects

Polypeptides from Achyranthes bidentata have demonstrated neurotrophic and neuroprotective activities.[7] While specific studies on this compound are limited, the broader findings suggest a potential role for its constituents in neuronal health.

Mechanism of Action

Achyranthes bidentata polypeptides have been shown to protect cultured hippocampal neurons from NMDA-induced apoptosis.[8] This neuroprotection is associated with the modulation of NMDA receptor subunits.[8]

Quantitative Data on Neuroprotective Effects

Studies have shown that Achyranthes bidentata polypeptides can significantly enhance nerve regeneration and function restoration in animal models of nerve injury at doses such as 6.0 mg/kg.[7] Dose-dependent protection against apoptotic cell damage has also been observed in cultured neurons.[8]

Note: Specific quantitative data for the neuroprotective effects of isolated this compound is an area for further investigation.

Signaling Pathway Diagrams

Wnt/β-catenin Signaling Pathway Inhibition by this compound

References

- 1. Novel formulations ameliorate osteoarthritis in rats by inhibiting inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrphr.org [iosrphr.org]

- 3. chondrex.com [chondrex.com]

- 4. Antiarthritic Activity of Achyranthes Aspera on Formaldehyde - Induced Arthritis in Rats | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Achyranthes aspera root extracts induce human colon cancer cell (COLO-205) death by triggering the mitochondrial apoptosis pathway and S phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotrophic and neuroprotective actions of Achyranthes bidentata polypeptides on cultured dorsal root ganglia of rats and on crushed common peroneal nerve of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effects of Achyranthes bidentata polypeptides against NMDA-induced cell apoptosis in cultured hippocampal neurons through differential modulation of NR2A- and NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Achyranthoside D: A Comprehensive Technical Review of its Therapeutic Potential in Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D, a triterpenoid saponin isolated from the root of Achyranthes bidentata, has emerged as a promising natural compound in the investigation of osteoarthritis therapeutics.[1][2] Traditional Chinese medicine has long utilized Achyranthes bidentata for the treatment of joint diseases, and modern research is now elucidating the molecular mechanisms behind its efficacy, with this compound being a key bioactive constituent. This technical guide provides an in-depth review of the current research on this compound, focusing on its role in chondrocyte protection, anti-inflammatory effects, and the underlying signaling pathways. The information is presented to support further research and drug development efforts in the field of osteoarthritis.

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis. Its primary mechanism of action revolves around the protection of chondrocytes, the sole cell type in cartilage, from inflammatory and catabolic processes that characterize the disease.

Anti-inflammatory and Chondroprotective Effects

In a rat model of osteoarthritis induced by anterior cruciate ligament transection with medial meniscectomy (ACLT-MMx), oral administration of this compound led to a dose-dependent reduction in the degradation of cartilage and a decrease in the Osteoarthritis Research Society International (OARSI) scores.[1] Furthermore, it was observed to increase the expression of crucial extracellular matrix components, collagen II and aggrecan, while concurrently decreasing the levels of cartilage-degrading enzymes such as ADAMTS-5, MMP3, and MMP13.[1]

At the cellular level, this compound protects primary rat chondrocytes from interleukin-1β (IL-1β)-induced cell death and damage.[1] IL-1β is a key pro-inflammatory cytokine implicated in the pathogenesis of osteoarthritis.[3][4] this compound was found to inhibit the IL-1β-induced release of lactate dehydrogenase (LDH), a marker of cytotoxicity.[1]

A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the NLRP3 inflammasome signaling pathway. It has been shown to significantly inhibit the expression of NLRP3, ASC, and GSDMD, which are key components of the inflammasome complex.[1] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines, including IL-1β, IL-18, IL-6, and TNF-α.[1]

Modulation of the Wnt/β-catenin Signaling Pathway

A key discovery in the mechanism of action of this compound is its targeted regulation of the Wnt/β-catenin signaling pathway.[1] The Wnt signaling pathway plays a critical role in cartilage development and homeostasis, and its aberrant activation is associated with osteoarthritis progression.[5][6] Research has identified Wnt3a as a direct target of this compound. By inhibiting the Wnt signaling pathway, this compound helps to mitigate cartilage degeneration and inflammation, thereby alleviating the progression of osteoarthritis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| In Vivo Model: ACLT-MMx in Rats | Low Dose | Medium Dose | High Dose | Reference |

| OARSI Score | Reduced | Significantly Reduced | Markedly Reduced | [1] |

| Serum CTX-II Concentration | Decreased | Significantly Decreased | Markedly Decreased | [1] |

| Serum COMP Concentration | Decreased | Significantly Decreased | Markedly Decreased | [1] |

| Collagen II Expression | Increased | Significantly Increased | Markedly Increased | [1] |

| Aggrecan Expression | Increased | Significantly Increased | Markedly Increased | [1] |

| ADAMTS-5 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |

| MMP3 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |

| MMP13 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |

| In Vitro Model: IL-1β-induced Primary Rat Chondrocytes | Effect of this compound | Reference |

| Cell Viability (CCK-8 assay) | Protected against IL-1β-induced loss | [1] |

| LDH Release | Protected against IL-1β-induced release | [1] |

| NLRP3 Expression | Significantly Inhibited | [1] |

| ASC Expression | Significantly Inhibited | [1] |

| GSDMD Expression | Significantly Inhibited | [1] |

| IL-6 Expression | Significantly Inhibited | [1] |

| TNF-α Expression | Significantly Inhibited | [1] |

| IL-1β Expression | Significantly Inhibited | [1] |

| IL-18 Expression | Significantly Inhibited | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research of this compound.

Animal Model of Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT-MMx) in rats.[1]

-

Procedure:

-

Anesthetize the rats.

-

Make a medial parapatellar incision in the right knee joint.

-

Transect the anterior cruciate ligament.

-

Resect the medial meniscus.

-

Suture the incision in layers.

-

Allow for a post-operative recovery period before initiating treatment.

-

-

Assessment:

-

Histological Analysis: Use Safranin O-Fast Green and Hematoxylin-Eosin (H&E) staining of the cartilage tissue to assess cartilage degradation and morphology.

-

Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., Collagen II, MMP13) in the cartilage tissue.

-

Serum Biomarkers: Measure the concentration of cartilage degradation markers such as CTX-II and COMP in the serum using ELISA.

-

In Vitro Chondrocyte Inflammation Model

-

Model: Interleukin-1β (IL-1β)-induced inflammation in primary rat chondrocytes.[1]

-

Procedure:

-

Isolate primary chondrocytes from the articular cartilage of rats.

-

Culture the chondrocytes in appropriate media.

-

Pre-treat the chondrocytes with varying concentrations of this compound for a specified period.

-

Stimulate the chondrocytes with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.

-

-

Assessment:

-

Cell Viability: Use the CCK-8 assay to quantify cell viability.

-

Cytotoxicity: Measure the release of Lactate Dehydrogenase (LDH) into the culture medium.

-

Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory and catabolic genes.

-

Protein Expression Analysis: Use Western blotting and ELISA to quantify the protein levels of key signaling molecules and cytokines.

-

Cell Proliferation: Assess cell proliferation using EdU staining.

-

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Inhibition by this compound

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Experimental Workflow for Evaluating this compound in Osteoarthritis

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for osteoarthritis in preclinical studies. Its multifaceted mechanism of action, encompassing chondroprotection, anti-inflammation, and the targeted inhibition of the Wnt/β-catenin signaling pathway, positions it as a strong candidate for further development.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Safety and Toxicology: Comprehensive toxicology studies are required to establish a clear safety profile for this compound before it can be considered for clinical trials.

-

Clinical Trials: Well-designed, randomized controlled clinical trials are the ultimate step to validate the efficacy and safety of this compound in human patients with osteoarthritis.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other existing osteoarthritis treatments could lead to more effective therapeutic strategies.

References

- 1. scidb.cn [scidb.cn]

- 2. Traumatic osteoarthritis-induced persistent mechanical hyperalgesia in a rat model of anterior cruciate ligament transection plus a medial meniscectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin 1β and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iomcworld.org [iomcworld.org]

The Pharmacological Profile of Achyranthoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a promising natural compound with significant therapeutic potential, particularly in the management of osteoarthritis and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, with its anti-inflammatory, chondroprotective, and anti-apoptotic effects being the most extensively studied.

Anti-inflammatory and Chondroprotective Effects in Osteoarthritis

This compound has demonstrated significant efficacy in preclinical models of osteoarthritis (OA). It dose-dependently alleviates cartilage injury and reduces inflammation.[1] In vivo studies using the anterior cruciate ligament transection with medial meniscectomy (ACLT-MMx) rat model of OA have shown that treatment with this compound leads to a reduction in the Osteoarthritis Research Society International (OARSI) scores, indicating a preservation of cartilage structure.[1] Furthermore, it decreases the serum concentrations of cartilage degradation biomarkers, including C-terminal telopeptide of type II collagen (CTX-II) and cartilage oligomeric matrix protein (COMP).[1]

At the cellular level, this compound protects chondrocytes from inflammatory damage induced by interleukin-1β (IL-1β). It enhances chondrocyte viability and mitigates the release of lactate dehydrogenase (LDH), a marker of cell damage.[1] The compound promotes the synthesis of essential extracellular matrix components, such as collagen II and aggrecan, while concurrently inhibiting the expression of matrix-degrading enzymes, including matrix metalloproteinases (MMP-3, MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5).[1]

Modulation of Inflammatory Mediators

The anti-inflammatory properties of this compound are attributed to its ability to suppress the expression of multiple pro-inflammatory cytokines and mediators. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18).[1] This broad-spectrum anti-inflammatory action contributes to its therapeutic effects in inflammatory joint diseases.

Effects on Intervertebral Disc Degeneration

Beyond osteoarthritis, this compound has shown potential in mitigating intervertebral disc degeneration (IDD). It alleviates tissue injury, inhibits apoptosis of nucleus pulposus cells, and increases the secretion of glycoproteins within the intervertebral disc.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis

| Parameter | Treatment Group | Outcome | Reference |

| OARSI Score | This compound (dose-dependent) | Dose-dependent reduction | [1] |

| Serum CTX-II | This compound (dose-dependent) | Dose-dependent decrease | [1] |

| Serum COMP | This compound (dose-dependent) | Dose-dependent decrease | [1] |

Table 2: In Vitro Effects of this compound on Chondrocytes

| Parameter | Condition | Treatment | Effect | Reference |

| Cell Viability | IL-1β-induced injury | This compound | Increased viability | [1] |

| LDH Release | IL-1β-induced injury | This compound | Decreased release | [1] |

| Collagen II Expression | IL-1β-induced injury | This compound | Increased expression | [1] |

| Aggrecan Expression | IL-1β-induced injury | This compound | Increased expression | [1] |

| MMP-3 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |

| MMP-13 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |

| ADAMTS-5 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |

Table 3: Effect of this compound on Inflammatory Mediators in Rat Cartilage

| Inflammatory Mediator | Treatment | Effect | Reference |

| NLRP3 | This compound | Significantly inhibited expression | [1] |

| ASC | This compound | Significantly inhibited expression | [1] |

| GSDMD | This compound | Significantly inhibited expression | [1] |

| IL-6 | This compound | Significantly inhibited expression | [1] |

| TNF-α | This compound | Significantly inhibited expression | [1] |

| IL-1β | This compound | Significantly inhibited expression | [1] |

| IL-18 | This compound | Significantly inhibited expression | [1] |

Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, apoptosis, and tissue homeostasis.

Wnt Signaling Pathway

A primary mechanism of action for this compound in osteoarthritis is the inhibition of the Wnt signaling pathway. Wnt3a has been identified as a direct target of this compound, and by inhibiting this pathway, it reduces inflammation and cartilage degeneration.[1]

Figure 1: Inhibition of Wnt Signaling by this compound.

PI3K/Akt/mTOR Signaling Pathway

In the context of intervertebral disc degeneration, this compound has been shown to activate the PI3K/Akt/mTOR pathway. This activation is associated with the promotion of autophagy and the alleviation of nucleus pulposus cell damage.[2]

Figure 2: Activation of PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

In Vivo Model of Osteoarthritis (ACLT-MMx)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rats.

-

Perform a medial parapatellar incision to expose the right knee joint.

-

Transect the anterior cruciate ligament (ACL) and resect the medial meniscus (MMx).

-

Suture the incision in layers.

-

Administer post-operative analgesics and antibiotics.

-

-

Treatment: Administer this compound (e.g., via oral gavage) at various doses for a specified duration (e.g., 8 weeks).

-

Assessment:

-

Histological Analysis: Harvest the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green and Hematoxylin-Eosin (H&E) to assess cartilage morphology and degeneration using the OARSI scoring system.

-

Biomarker Analysis: Collect serum samples to measure the levels of CTX-II and COMP using ELISA kits.

-

Figure 3: Workflow for the ACLT-MMx Osteoarthritis Model.

In Vitro Chondrocyte Inflammation Model

-

Cell Culture: Isolate primary rat chondrocytes from articular cartilage and culture in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.

-

Inflammation Induction: Treat the chondrocytes with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.

-

Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.

-

Assessments:

-